molecular formula C10H11ClN2O2 B8754475 Methyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Methyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B8754475
M. Wt: 226.66 g/mol
InChI Key: LTBHXKKEKCHMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

methyl 2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C10H11ClN2O2/c1-15-10(14)13-5-4-8-7(6-13)2-3-9(11)12-8/h2-3H,4-6H2,1H3

InChI Key

LTBHXKKEKCHMSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5,6,7,8-tetrahydro-[1,6]naphthyridine hydrochloride (1.54 g, 7.5 mmol) in DCM (25 mL) was added Et3N (3.1 mL, 22 mmol). After the addition and stirring at room temperature for 5 min, the solution was cooled to 0° C., followed by the addition of methylchloroformate (0.85 mL, 11 mmol). The resulting reaction mixture was then allowed to stir at room temperature for 2 hours. It was then washed with satd. aq. NaHCO3 solution and brine. The organic layer was dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude product. Flash column chromatography separation (silica gel, 40 g, 30% EtOAc in hexane) then afforded the tile compound (1.53 g, 90%) as a white solid. MS: 227.3 (M+H+).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Yield
90%

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